1,2,5-Oxadiazol-3-amine, 4,4'-(1H-1,2,4-triazole-3,5-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable candidate for various applications, including energetic materials and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- typically involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). The reaction mixture is stirred for an hour, followed by purification through flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: Partial oxidation using hydrogen peroxide in concentrated sulfuric acid.
Reduction: Reduction reactions involving common reducing agents.
Substitution: Nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).
Reduction: Common reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of energetic materials and other industrial applications.
Wirkmechanismus
The mechanism of action of 1,2,5-oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and proteins, modulating their activity and leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its high density and low melting point, used as an energetic material.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Exhibits good thermal stability and high density, used in energetic materials.
Uniqueness
1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- stands out due to its unique combination of oxadiazole and triazole rings, which confer distinct chemical and physical properties, making it suitable for a variety of applications .
Eigenschaften
CAS-Nummer |
246048-66-8 |
---|---|
Molekularformel |
C6H5N9O2 |
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H5N9O2/c7-3-1(12-16-14-3)5-9-6(11-10-5)2-4(8)15-17-13-2/h(H2,7,14)(H2,8,15)(H,9,10,11) |
InChI-Schlüssel |
FRGIXFDKYSYJKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NON=C1N)C2=NC(=NN2)C3=NON=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.